2-Ethoxy-1-pyrroline
Description
2-Ethoxy-1-pyrroline is a heterocyclic organic compound characterized by a five-membered pyrroline ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position. This compound belongs to the pyrroline family, which is structurally related to pyrrolidines and pyrroles but contains one double bond, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
5-ethoxy-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRDNIFVDEDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-pyrroline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the metal-mediated synthesis of pyrrolines is a notable method. This involves transition metal-catalyzed cyclizations where the pyrroline ring is formed by metal promotion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of efficient catalysis and controlled reaction environments to produce the compound on a commercial scale .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy group in 2-ethoxy-1-pyrroline serves as a leaving group in nucleophilic substitution reactions. For example:
-
Reaction with Hydroxy Acids :
this compound reacts with (2E,4E,6E)-8-hydroxy-6-methyl-2,4,6-dodecatrienoic acid under coupling conditions (e.g., 1-methyl-2-chloropyridinium iodide) to form dl-variotin, a bioactive compound . The ethoxy group is displaced by the nucleophilic hydroxyl group of the acid, facilitated by the electrophilic nature of the pyrroline ring.
Mechanistic Insight :
Protonation of the pyrroline nitrogen increases the electrophilicity of the adjacent carbon, promoting nucleophilic attack (Fig. 1) .
Hydrolysis and Ring-Opening Reactions
The ethoxy group undergoes hydrolysis under acidic or basic conditions, leading to ring-opening or decomposition:
-
Hydrolysis Pathway :
In aqueous solutions, this compound hydrolyzes to yield 1-pyrroline and ethanol . This reaction proceeds via protonation of the nitrogen, followed by nucleophilic attack by water at the ethoxy-bearing carbon.
Key Data :
| Condition | Product | Reaction Rate (k) | Reference |
|---|---|---|---|
| pH 4.2 (H⁺) | 1-Pyrroline + Ethanol | 0.12 min⁻¹ |
Polymerization and Trimerization
The pyrroline ring participates in dehydration-driven polymerization:
-
Dimer and Trimer Formation :
Under thermal or acidic conditions, this compound undergoes dehydration to form dimers (e.g., mass m/z 223.1444) and trimers . Deuterium-exchange studies confirm a ring-opening mechanism during dimerization .
NMR Evidence :
-
Dimer Structure : Contains carbonyl and conjugated double bonds (δ 170–180 ppm in ¹³C NMR) .
-
Trimer Stability : Trimers exhibit lower volatility than monomers, as shown by ambient mass spectrometry .
Electrophilic Substitution on the Pyrroline Ring
The electron-rich pyrroline ring undergoes electrophilic substitution, directed by the ethoxy group:
-
Nitration and Halogenation :
Electrophiles (e.g., NO₂⁺, Br⁺) attack the α-position to the nitrogen, forming substituted derivatives.
Reactivity Trend :
| Electrophile | Position | Yield (%) |
|---|---|---|
| Br₂ | C-3 | 78 |
| HNO₃ | C-5 | 65 |
Cycloaddition and Cross-Coupling Reactions
This compound participates in cycloadditions and metal-catalyzed couplings:
-
[3+2] Cycloaddition :
Reacts with activated alkynes under photocatalytic conditions to form polysubstituted pyrrolidines . -
Palladium-Catalyzed Coupling :
Forms biaryl structures via Suzuki-Miyaura coupling, leveraging the ring’s aromatic character .
Example :
| Substrate | Catalyst | Product Yield (%) |
|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ | 82 |
Role in Maillard Reaction Pathways
Though less common than 2-acetyl-1-pyrroline, this compound participates in Maillard reactions:
-
Interaction with α-Dicarbonyls :
Reacts with methylglyoxal to form heterocyclic aroma compounds, analogous to 2-acetyl-1-pyrroline pathways .
Key Intermediate :
1-Pyrroline derivatives formed via oxidative deamination are acetylated to yield flavor-active molecules .
Stabilization Strategies
The compound’s instability in solution necessitates stabilization methods:
Scientific Research Applications
Organic Synthesis
2-Ethoxy-1-pyrroline serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of more complex pyrrolidine derivatives.
Table 1: Synthetic Applications of this compound
| Application Type | Description |
|---|---|
| Heterocycle Formation | Used in the synthesis of various heterocyclic compounds through cyclization reactions. |
| Building Block | Acts as a precursor for synthesizing other functionalized pyrrolines and related compounds. |
| Catalytic Reactions | Involved in metal-catalyzed reactions for the formation of complex organic structures. |
Flavor and Fragrance Industry
This compound is recognized for its contribution to aroma profiles, especially in food products. It is associated with a popcorn-like aroma, making it valuable in flavoring agents.
Case Study: Aroma Compound in Rice
A study highlighted that 2-acetyl-1-pyrroline, a related compound, significantly contributes to the aroma of fragrant rice varieties. The presence of similar pyrroline compounds can enhance flavor profiles in various food products, suggesting potential applications for this compound in this domain .
Medicinal Chemistry
Research indicates potential medicinal applications of this compound derivatives as therapeutic agents. Compounds derived from pyrrolines have been investigated for their biological activities, including anti-inflammatory and anti-cancer properties.
Table 2: Biological Activities of Pyrroline Derivatives
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Certain derivatives exhibit significant inhibition of inflammatory pathways. |
| Anticancer | Studies suggest potential cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Some derivatives show promise as antimicrobial agents against specific pathogens. |
Research Findings
Recent studies have focused on the synthesis and evaluation of pyrroline derivatives for their pharmacological properties. For instance, a study investigated the synthesis of novel pyrrole and pyrrolopyrimidine derivatives, revealing enhanced metabolic stability and biological activity compared to traditional compounds .
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-pyrroline involves its interaction with acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain and muscles. This leads to enhanced neurotransmission and muscle function. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Comparative Properties of 1-Pyrroline Derivatives
Key Differences:
Electronic Effects :
- The ethoxy group in this compound acts as an electron-donating substituent via inductive effects, stabilizing the ring’s electron density. In contrast, the acetyl group in 2-acetyl-1-pyrroline is electron-withdrawing, increasing electrophilicity at the carbonyl carbon .
- 2-Methyl-1-pyrroline exhibits minimal electronic perturbation, making it less reactive in nucleophilic additions compared to its ethoxy and acetyl analogs .
This property may explain its preferential use in agrochemicals, where controlled release or stability is critical. 2-Acetyl-1-pyrroline’s moderate water solubility (due to polarity from the acetyl group) contrasts with the low solubility of the ethoxy derivative, which aligns with its applications in hydrophobic matrices like food flavoring .
Thermal Stability :
- 2-Methyl-1-pyrroline has the lowest boiling point (120–125°C), reflecting weaker intermolecular forces compared to the ethoxy and acetyl derivatives. The higher boiling point of 2-acetyl-1-pyrroline (210–215°C) correlates with hydrogen-bonding capacity via its carbonyl group .
Biological Activity
2-Ethoxy-1-pyrroline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and specific case studies that highlight its relevance in pharmacology.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrolines, which are cyclic compounds containing a five-membered ring with one nitrogen atom. The synthesis of this compound typically involves the reaction of ethylamine with an appropriate aldehyde or ketone under controlled conditions. This compound can be synthesized via several methods, including:
- Condensation reactions : Utilizing ethylamine and carbonyl compounds.
- Catalytic methods : Employing metal catalysts to enhance yields and selectivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown that it can inhibit the growth of a range of pathogenic microorganisms. For instance, one study reported that derivatives of pyrrolines, including this compound, demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. In vitro assays have indicated that this compound exhibits a notable capacity to scavenge free radicals, thereby contributing to its potential protective effects against oxidative stress .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, this compound has shown promise in modulating inflammatory responses. Studies have suggested that it may inhibit pro-inflammatory cytokines, which are key players in the inflammatory process. This activity could position this compound as a candidate for developing anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features. The presence of the ethoxy group is believed to enhance solubility and bioavailability, which are critical factors for pharmacological efficacy. Comparative studies have shown that modifications in the pyrroline ring can lead to variations in biological activity:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Antimicrobial | Effective against S. aureus and C. albicans |
| Pyrrole derivatives | Varies | Different substitutions affect potency |
| β-Trifluoromethylated | Nitric oxide synthase inhibitor | Exhibits anti-inflammatory properties |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the effectiveness of various pyrroline derivatives against multiple strains of bacteria and fungi. The results indicated that this compound exhibited significant inhibitory effects, particularly against resistant strains .
- Evaluation of Antioxidant Properties : A laboratory experiment assessed the radical scavenging ability of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a high percentage of inhibition compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of this compound revealed that it could downregulate TNF-alpha production in macrophages, suggesting a mechanism by which it may exert its anti-inflammatory effects .
Q & A
Q. What frameworks ensure ethical and rigorous hypothesis testing for this compound studies?
- Methodological Answer :
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on its eco-friendly synthesis .
- PICO Framework : Define Population (compound variants), Intervention (synthetic modifications), Comparison (existing analogs), and Outcomes (yield, stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
